molecular formula C₂₁H₂₂N₄O₃S B1144704 2-Oxo Mirabegron CAS No. 1684453-05-1

2-Oxo Mirabegron

カタログ番号 B1144704
CAS番号: 1684453-05-1
分子量: 410.49
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Oxo Mirabegron is a derivative of Mirabegron . Mirabegron is a beta-3 adrenergic agonist used to treat overactive bladder and neurogenic detrusor overactivity . It is unique amongst overactive bladder treatment options in that, unlike other treatments such as solifenacin and darifenacin, it lacks significant antimuscarinic activity .


Synthesis Analysis

The synthesis of 2-Oxo Mirabegron involves complex chemical reactions. An unknown peak with a relative retention time (RRT) of 1.47 was noticed in HPLC chromatograms for related substances of Mirabegron extended-release tablets . The structure of the RRT 1.47 impurity was identified as a Mirabegron dimer bridged by methylene via LC–MS and NMR .


Molecular Structure Analysis

The molecular formula of 2-Oxo Mirabegron is C28H30N4O10S . The structure of the RRT 1.47 impurity was identified as a Mirabegron dimer bridged by methylene via LC–MS and NMR .


Chemical Reactions Analysis

The formation of the impurity in Mirabegron extended-release tablets was found to be due to a Mannich reaction between Mirabegron and residual formaldehyde in excipients polyethylene glycol (PEG), polyoxyethylene (PEO) .


Physical And Chemical Properties Analysis

The molecular weight of 2-Oxo Mirabegron is 614.62 . The influence of HPβCD and ethyl cellulose on the crystal habit of Mirabegron was analyzed by XRPD, DSC, ATR FTIR and morphological behavior were analyzed by SEM .

作用機序

Mirabegron, a beta-3 adrenergic receptor agonist, activates beta-3 adrenergic receptors in the bladder resulting in relaxation of the detrusor smooth muscle during the urine storage phase, thus increasing bladder capacity .

Safety and Hazards

Mirabegron has been associated with a risk of severe hypertension and associated cerebrovascular and cardiac events .

将来の方向性

The outcomes of stability studies illustrated amorphous complex was stable for 6 months at long-term and accelerated storage conditions, where content uniformity came under the accepted range of 98–102% . Thus, HPβCD-based inclusion complex represents a futuristic approach to design Mirabegron formulation with improved solubility and extended-release of action in overactive bladder syndrome .

特性

CAS番号

1684453-05-1

分子式

C₂₁H₂₂N₄O₃S

分子量

410.49

同義語

2-​Amino-​N-​[4-​[2-​[[(2R)​-​2-​hydroxy-​2-​phenylacetyl]​amino]​ethyl]​phenyl]​-4-​Thiazoleacetamide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。